Technical Guide to (3-Bromo-6-ethoxypyridin-2-yl)methanol: A Key Building Block in Modern Drug Discovery
Technical Guide to (3-Bromo-6-ethoxypyridin-2-yl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (3-Bromo-6-ethoxypyridin-2-yl)methanol, CAS 1245647-88-4, a specialized heterocyclic compound. As a Senior Application Scientist, my objective is to furnish a practical and scientifically grounded resource that not only details the procurement and properties of this molecule but also illuminates its strategic value and application in medicinal chemistry. We will explore its synthesis, reactivity, and role as a crucial intermediate in the development of novel therapeutics, supported by established chemical principles and relevant literature.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutical agents. Its nitrogen atom provides a key site for hydrogen bonding, improving solubility and target engagement. The introduction of specific substituents, such as a bromine atom and an ethoxy group, onto the pyridine ring creates a versatile building block with precisely controlled reactivity.
(3-Bromo-6-ethoxypyridin-2-yl)methanol belongs to this class of highly functionalized intermediates. The molecule features three key components that make it particularly valuable for drug discovery programs:
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The Pyridine Core : A privileged structure for interacting with a wide range of biological targets.
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A Bromine Atom at the 3-position : This serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.
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A Hydroxymethyl Group at the 2-position : This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, providing a vector for further molecular elaboration.
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An Ethoxy Group at the 6-position : This group modulates the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
This unique combination of reactive sites allows for a modular and efficient approach to synthesizing complex molecular architectures, making it a sought-after intermediate in the quest for new therapeutic agents.
Chemical Identity and Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 1245647-88-4 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂ | [1] |
| Molecular Weight | 232.07 g/mol | [1] |
| IUPAC Name | (3-Bromo-6-ethoxypyridin-2-yl)methanol | |
| Appearance | Expected to be a solid or oil, consistent with similar brominated pyridinyl methanols. | [2][3] |
| Boiling Point | Not experimentally determined; predicted to be >250 °C based on analogs. | [4] |
| Melting Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DCM, and ethyl acetate. | |
| Storage Temperature | Recommended to be stored in a refrigerator under an inert atmosphere. | [3] |
Commercial Availability and Suppliers
(3-Bromo-6-ethoxypyridin-2-yl)methanol is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When sourcing this material, it is crucial to verify purity and obtain a certificate of analysis.
| Supplier | Website | Notes |
| ChemicalBook | An aggregate platform that lists multiple potential suppliers for this specific CAS number.[1][5] | |
| JHECHEM CO LTD | A supplier of the closely related methoxy analog, indicating capabilities in this area of chemistry.[6] | |
| BLDpharm | Lists a related isomer, (6-Bromo-2-ethoxypyridin-3-yl)methanol.[7] | |
| ChemUniverse | [Link] | A supplier of the related (6-Bromo-2-methoxypyridin-3-yl)methanol. |
Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times.
Synthesis and Reaction Mechanisms
Proposed Synthetic Workflow
The overall strategy involves the regioselective bromination of the electron-rich pyridine ring. The ethoxy group at the 6-position and the hydroxymethyl group at the 2-position are both ortho-, para-directing. However, the 3-position is sterically accessible and electronically activated for electrophilic substitution.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the bromination of activated pyridines.[8]
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Reaction Setup : To a solution of (6-ethoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Execution : Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
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Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure (3-Bromo-6-ethoxypyridin-2-yl)methanol.
Causality of Choices :
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N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine.
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The reaction is initiated at 0 °C to control the initial exotherm and improve the regioselectivity of the bromination.
Applications in Drug Discovery and Medicinal Chemistry
(3-Bromo-6-ethoxypyridin-2-yl)methanol is a strategic building block for accessing novel chemical matter, particularly in the fields of oncology and cardiovascular disease. Its utility stems from its ability to undergo sequential, regioselective modifications.
Role as a Bifunctional Intermediate
The true power of this molecule lies in the orthogonal reactivity of its functional groups. The bromine atom can be used in cross-coupling reactions, while the hydroxymethyl group can be independently modified.
Caption: Orthogonal reactivity of the key functional groups.
Case Study: Apelin Receptor Agonists
A patent for the treatment of conditions associated with apelin receptor (APJ) activity discloses the use of (6-ethoxypyridin-2-yl)methanol as a starting material.[9] The apelin/APJ system is a key regulator of cardiovascular function. The synthesis described involves the oxidation of the hydroxymethyl group to an aldehyde, which then participates in the formation of a larger, more complex molecule.[9] By starting with the 3-bromo derivative, researchers can first install a desired substituent at the 3-position via a Suzuki coupling before proceeding with the oxidation and subsequent reactions, thereby creating a diverse library of potential APJ modulators.
Case Study: Kinase Inhibitors
Substituted pyridines are prevalent in kinase inhibitors used in cancer therapy.[10] The bromine atom on molecules like (3-Bromo-6-ethoxypyridin-2-yl)methanol is ideal for coupling with boronic acids or esters to form bi-aryl structures, which are common motifs for binding in the ATP pocket of kinases. The hydroxymethyl and ethoxy groups can then be used to fine-tune solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase.[10]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1245647-88-4 should be consulted, the following guidance is based on the hazard profile of closely related brominated pyridine derivatives.[2][3][11]
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Hazard Classification :
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Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]
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Skin Irritation (Category 2) : Causes skin irritation.[2][3]
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Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
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Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3]
-
-
Handling :
-
Use in a well-ventilated area, preferably in a fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
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Wash hands thoroughly after handling.[12]
-
-
Storage :
Conclusion
(3-Bromo-6-ethoxypyridin-2-yl)methanol is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined and orthogonal reactive sites provide a reliable platform for the efficient synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, sourcing, a plausible synthetic route, and its critical applications in drug discovery. By understanding and leveraging the unique attributes of this building block, researchers can accelerate their programs and more effectively explore the chemical space necessary to develop the next generation of innovative medicines.
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(4-Bromopyridin-2-yl)methanol Properties. EPA CompTox Chemicals Dashboard. [Link]
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3-Bromo-6-ethoxy-2-methylpyridine. PubChem. [Link]
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Synthesis of metal complexes and uses thereof (Patent). OSTI.GOV. [Link]
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Polymorphs of (R)-3-1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy-5-(1-piperidin-4-yl-1H pyrazol-4-yl)-pyridin-2-ylamine. Google Patents (US8217057B2). [Link]
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(6-BROMO-2-METHOXYPYRIDIN-3-YL)METHANOL [P52719]. ChemUniverse. [Link]
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